N-(2-methoxyphenyl)-3-phenylbutanamide
Description
N-(2-Methoxyphenyl)-3-phenylbutanamide is an amide derivative characterized by a butanamide backbone substituted with a 2-methoxyphenyl group at the nitrogen and a phenyl group at the C3 position. For instance, analogs such as N-(2-methoxyphenyl)-3-oxobutanamide have been utilized in heterocyclization reactions to generate complex molecules like chroman-3-carboxamide derivatives .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(14-8-4-3-5-9-14)12-17(19)18-15-10-6-7-11-16(15)20-2/h3-11,13H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMMEHHMLYMRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-phenylbutanamide can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of solvents and reagents would also be tailored to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-3-phenylbutanamide.
Reduction: Formation of N-(2-methoxyphenyl)-3-phenylbutanamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-3-phenylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-phenylbutanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl-Substituted Butanamides
Key Compounds:
- N-(4-Methoxybenzyl)-3-phenylbutanamide (CAS 432501-38-7)
- Propanamide, N-[2-(3-methoxyphenyl)-3-phenylpropyl]- (CAS 920317-72-2)
Research Findings :
Functional Group Variations
Key Compounds:
- 3-Oxo-2-Phenylbutanamide (Item No. 28359)
- N-(2-Methoxyphenyl)-3-Oxobutanamide
Research Findings :
- The ketone group in 3-oxo analogs increases reactivity, making them valuable in condensation reactions (e.g., Knoevenagel adducts) . In contrast, the fully saturated butanamide backbone of this compound may prioritize stability over reactivity.
Sulfonamide and Halogenated Derivatives
Key Compound:
- 2-{[(4-Chlorophenyl)Sulfonyl]Amino}-3-Methyl-N-[3-(Trifluoromethyl)Phenyl]Butanamide
| Feature | This compound | Sulfonamide-Halogenated Analog |
|---|---|---|
| Substituents | Methoxyphenyl, phenyl | 4-Chlorophenylsulfonyl, trifluoromethyl |
| Polarity | Moderate (methoxy, phenyl) | High (sulfonyl, halogen) |
| Potential Use | Synthetic chemistry | Likely bioactive (e.g., enzyme inhibition due to sulfonamide) |
Research Findings :
NBOMe Series Compounds
Key Compounds:
- 25I-NBOMe , 25B-NBOMe , 25C-NBOMe
| Feature | This compound | 25X-NBOMe Series |
|---|---|---|
| Core Structure | Butanamide | Phenethylamine (N-(2-methoxybenzyl)) |
| Bioactivity | Limited data | Potent serotonin receptor agonists |
| Toxicity | Not reported | High (neurotoxicity, fatalities) |
Research Findings :
- Despite sharing the N-(2-methoxyphenyl) group, NBOMe compounds are phenethylamines with hallucinogenic effects, highlighting how scaffold differences (amide vs. amine) drastically alter biological activity and risk profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
